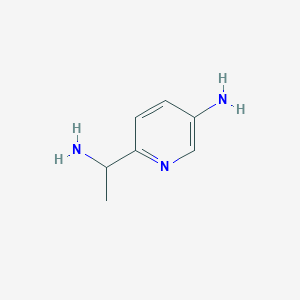

2-Pyridinemethanamine, 5-amino-alpha-methyl-

Description

2-Pyridinemethanamine, 5-amino-α-methyl- is a pyridine derivative characterized by a methanamine group (-CH$2$NH$2$) at the 2-position of the pyridine ring, with additional substituents: a methyl group on the methanamine carbon (denoted as α-methyl) and an amino group (-NH$2$) at the 5-position of the pyridine ring.

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

6-(1-aminoethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H11N3/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,8-9H2,1H3 |

InChI Key |

SNGOUKANCLXZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine, 5-amino-alpha-methyl- can be achieved through several methods. One common approach involves the alkylation of 2-chloromethylpyridine with hexamethylenetetramine in acetonitrile, followed by hydrolysis with hydrochloric acid and methanol. The reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine, 5-amino-alpha-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Pyridinemethanamine, 5-amino-alpha-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism by which 2-Pyridinemethanamine, 5-amino-alpha-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and methyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Catalytic Activity :

- Nickel complexes of 2-pyridinemethanamine derivatives (e.g., α-methyl variants) demonstrate enhanced ethylene polymerization activity due to steric and electronic modulation from substituents . The α-methyl group in the target compound may improve catalyst stability by reducing steric hindrance at the metal center.

Biological and Chemical Applications :

- Fluorinated derivatives (e.g., 4-fluoro and 6-difluoromethyl) are valued in medicinal chemistry for their metabolic stability and binding affinity .

- Brominated analogs (e.g., 5-bromo-3-methyl-) are used in safety studies, highlighting hazards like skin irritation .

Physicochemical Properties: Amino groups increase hydrophilicity and hydrogen-bonding capacity, as seen in 5-(aminomethyl)-4-methylpyridin-2-amine (pKa ~8.28) . Methyl and fluorinated groups enhance lipophilicity, influencing membrane permeability in drug design .

Biological Activity

2-Pyridinemethanamine, 5-amino-alpha-methyl- (also known as 5-amino-α-methyl-2-pyridinemethanamine) is a compound with noteworthy biological activities. This article reviews its biological properties, including antimicrobial effects, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-Pyridinemethanamine, 5-amino-alpha-methyl- is , with a molecular weight of approximately 134.17 g/mol. The compound features a pyridine ring substituted with an amino group and an α-methyl group, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that 2-Pyridinemethanamine, 5-amino-alpha-methyl- exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. The amino group may interact with bacterial ribosomes, thereby impeding translation processes essential for bacterial growth.

Therapeutic Applications

Beyond its antimicrobial properties, 2-Pyridinemethanamine, 5-amino-alpha-methyl- has been investigated for potential therapeutic roles in treating diseases such as tuberculosis. Its structural similarity to other bioactive compounds suggests it may inhibit mycobacterial ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological efficacy of 2-Pyridinemethanamine, 5-amino-alpha-methyl- can be attributed to its structural components. Variations in substitution patterns on the pyridine ring have been shown to significantly influence activity levels. For example:

- Substituents : The presence of electron-withdrawing groups enhances antimicrobial activity.

- Alkyl Chain Length : Shorter alkyl chains tend to improve potency against specific bacterial strains.

A detailed SAR study demonstrated that compounds with a para-substituted phenyl group exhibited enhanced anti-mycobacterial activity compared to their ortho-substituted counterparts due to steric hindrance affecting binding affinity .

Case Studies

- In Vitro Studies : A series of in vitro experiments revealed that derivatives of 2-Pyridinemethanamine showed varying degrees of activity against Mycobacterium smegmatis, indicating the potential for further development as anti-tuberculosis agents.

- Toxicological Assessments : Toxicology studies conducted on animal models indicated that while the compound possesses therapeutic potential, careful consideration of dosage is necessary due to observed cytotoxicity at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for 2-Pyridinemethanamine, 5-amino-alpha-methyl- in academic research settings?

Answer: The synthesis of 2-Pyridinemethanamine, 5-amino-alpha-methyl- involves controlled reaction conditions to ensure high yield and purity. Key steps include:

- Nucleophilic substitution reactions using pyridine derivatives as starting materials.

- Temperature and pH control (e.g., maintaining 60–80°C and neutral pH) to prevent side reactions .

- Purification techniques such as column chromatography or recrystallization.

Analytical validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical for confirming structural integrity .

Q. Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Advantages |

|---|---|---|---|

| Reductive amination | 75–85 | H₂/Pd-C, RT, 12 hrs | High selectivity |

| Grignard addition | 60–70 | THF, -20°C, 6 hrs | Scalable intermediates |

Q. How does structural configuration influence receptor binding specificity for this compound?

Answer: The methyl and amino substituents at the pyridine ring’s 5-position and α-carbon dictate steric and electronic interactions with biological targets. Methodological approaches include:

- X-ray crystallography to resolve binding modes with serotonin receptors (e.g., 5-HT1A) .

- Comparative analysis with analogs (e.g., 2-(6-Methylpyridin-2-yl)ethanamine) to identify structure-activity relationships (SAR) .

- Molecular docking simulations to predict binding affinities using software like AutoDock Vina .

Q. What biochemical assays are suitable for studying this compound’s enzyme inhibition properties?

Answer:

- Kinetic assays : Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate depletion.

- Dose-response curves : Use varying concentrations (1 nM–100 µM) to determine IC₅₀ values .

- Control experiments : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) to validate results .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer: A 2³ factorial design evaluates three factors (temperature, catalyst loading, reaction time) at two levels (high/low):

Q. What methodological approaches resolve contradictions in 5-HT1A receptor binding data?

Answer: Discrepancies in binding affinity (e.g., conflicting Kd values) arise from assay variability. Mitigation strategies:

- Standardize assay conditions : Uniform buffer pH (7.4), temperature (25°C), and radioligand concentrations .

- Cross-validation : Compare results across techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

- Theoretical alignment : Link findings to serotonin receptor activation models to contextualize outliers .

Q. How can multi-omics data integration enhance target identification for this compound?

Answer:

- Transcriptomics : Identify differentially expressed genes in treated vs. untreated neuronal cells.

- Proteomics : Use LC-MS/MS to detect protein interaction partners (e.g., kinases, GPCRs) .

- Cheminformatics : Map compound-target networks using tools like STRING or Cytoscape .

Example: Integration with retrosynthesis AI tools (e.g., Pistachio model) predicts novel bioactive derivatives .

Q. What strategies validate the environmental safety of agrochemical derivatives derived from this compound?

Answer:

- Ecotoxicology assays : Test acute toxicity in Daphnia magna (EC₅₀) and soil biodegradation rates .

- Lifecycle analysis (LCA) : Quantify environmental impact from synthesis to disposal phases .

- Regulatory alignment : Compare results with EPA DSSTox thresholds for pesticide approval .

Q. Data Contradiction Analysis Framework

| Contradiction Source | Resolution Method | Example |

|---|---|---|

| Assay variability | Replicate under standardized conditions | Kd variation in 5-HT1A binding |

| Model organism differences | Cross-species validation (e.g., murine vs. human cell lines) | Pharmacokinetic disparities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.